Cas no 127502-06-1 (Tetrofosmin)

Tetrofosmin is a radiopharmaceutical compound primarily used in myocardial perfusion imaging (MPI) for the diagnosis of coronary artery disease. As a technetium-99m-labeled agent, it offers favorable pharmacokinetic properties, including rapid myocardial uptake and prolonged retention, enabling high-quality imaging with single-photon emission computed tomography (SPECT). Its lipophilic nature facilitates efficient cellular penetration, while its rapid clearance from non-target tissues enhances image contrast. Tetrofosmin is stable in vitro and exhibits consistent biodistribution, making it reliable for clinical use. Compared to other perfusion agents, it demonstrates lower liver and gastrointestinal uptake, reducing interference in cardiac imaging. Its clinical utility is further supported by its compatibility with stress and rest protocols.
Tetrofosmin structure
Tetrofosmin structure
商品名:Tetrofosmin
CAS番号:127502-06-1
MF:C18H40O4P2
メガワット:382.4554
CID:209610
PubChem ID:4274

Tetrofosmin 化学的及び物理的性質

名前と識別子

    • 3,12-Dioxa-6,9-diphosphatetradecane,6,9-bis(2-ethoxyethyl)-
    • 2-[bis(2-ethoxyethyl)phosphanyl]ethyl-bis(2-ethoxyethyl)phosphane
    • TETROFOSMIN
    • 6,9-bis(2-ethoxyethyl)-3,12-dioxa-6,9-diphosphatetradecane
    • Ethylenebis(bis(2-ethoxyethyl)phosphine)
    • Technetium Tc 99m 1,2-bis(bis(2-ethoxyethyl)phosphino)ethane
    • Tetrofosmin [USAN:INN:BAN:JAN]
    • UNII-3J0KPB596Q
    • Myoview
    • P53
    • Tetrofosmina
    • tetrofosmine
    • AKOS040754175
    • D06094
    • EN300-18567899
    • CHEMBL1615784
    • TETROFOSMIN [WHO-DD]
    • 3,12-Dioxa-6,9-diphosphatetradecane, 6,9-bis(2-ethoxyethyl)-
    • TETROFOSMIN [USAN]
    • TETROFOSMIN [II]
    • Tetrofosmin (JAN/USAN/INN)
    • NS00069184
    • ethylenebis[bis(2-ethoxyethyl)phosphine]
    • P 53
    • TETROFOSMIN [JAN]
    • CHEBI:135598
    • P-53
    • Q27257279
    • TETROFOSMIN [INN]
    • 3J0KPB596Q
    • TETROFOSMIN [MI]
    • V09GA02
    • 127502-06-1
    • DTXCID5078082
    • TETROFOSMIN (II)
    • DB11180
    • DTXSID70155591
    • tetrofosminum
    • SCHEMBL136150
    • Tetrofosmin
    • インチ: InChI=1S/C18H40O4P2/c1-5-19-9-13-23(14-10-20-6-2)17-18-24(15-11-21-7-3)16-12-22-8-4/h5-18H2,1-4H3
    • InChIKey: QCWJONLQSHEGEJ-UHFFFAOYSA-N
    • ほほえんだ: CCOCCP(CCP(CCOCC)CCOCC)CCOCC

計算された属性

  • せいみつぶんしりょう: 382.2404
  • どういたいしつりょう: 382.24
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 24
  • 回転可能化学結合数: 19
  • 複雑さ: 201
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • トポロジー分子極性表面積: 36.9A^2

じっけんとくせい

  • 密度みつど: g/cm3
  • ふってん: 447.1°Cat760mmHg
  • フラッシュポイント: 278.9°C
  • PSA: 36.92
  • LogP: 4.09620
  • じょうきあつ: 0.0±1.0 mmHg at 25°C

Tetrofosmin セキュリティ情報

Tetrofosmin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
T309530-50mg
Tetrofosmin
127502-06-1
50mg
$953.00 2023-05-17
TRC
T309530-100mg
Tetrofosmin
127502-06-1
100mg
$1642.00 2023-05-17
Biosynth
CFA50206-10 mg
Tetrofosmin
127502-06-1
10mg
$184.80 2023-01-05
Biosynth
CFA50206-5 mg
Tetrofosmin
127502-06-1
5mg
$115.50 2023-01-05
TRC
T309530-10mg
Tetrofosmin
127502-06-1
10mg
$207.00 2023-05-17
Biosynth
CFA50206-50 mg
Tetrofosmin
127502-06-1
50mg
$554.50 2023-01-05
Biosynth
CFA50206-100 mg
Tetrofosmin
127502-06-1
100MG
$887.00 2023-01-05
Enamine
EN300-18567899-0.05g
127502-06-1
0.05g
$2755.0 2023-09-18
Biosynth
CFA50206-25 mg
Tetrofosmin
127502-06-1
25mg
$346.50 2023-01-05
TRC
T309530-250mg
Tetrofosmin
127502-06-1
250mg
$ 4500.00 2023-09-06

Tetrofosmin 関連文献

Tetrofosminに関する追加情報

Tetrofosmin (CAS No. 127502-06-1): An Overview of a Versatile Radiopharmaceutical Agent

Tetrofosmin (CAS No. 127502-06-1) is a radiopharmaceutical agent that has gained significant attention in the field of nuclear medicine, particularly for its applications in myocardial perfusion imaging (MPI). This compound, also known as 99mTc-tetrofosmin, is a technetium-99m labeled agent that exhibits excellent myocardial uptake and rapid clearance from the blood, making it an ideal choice for assessing cardiac function and diagnosing coronary artery disease (CAD).

The chemical structure of Tetrofosmin consists of a central phosphonate moiety linked to two isopropyl groups and a technetium-99m complex. This unique structure allows the compound to be efficiently taken up by myocardial cells, primarily through the sodium-dependent phosphate transporter (NaPi). The high affinity of Tetrofosmin for myocardial tissue ensures that it can provide clear and detailed images of the heart, which are crucial for accurate diagnosis and treatment planning.

One of the key advantages of Tetrofosmin is its rapid and uniform distribution in the myocardium. Studies have shown that Tetrofosmin reaches peak myocardial uptake within 10-15 minutes after injection, with a high retention rate that persists for several hours. This characteristic makes it particularly suitable for stress and rest MPI protocols, where the ability to capture clear images quickly is essential.

In addition to its use in MPI, Tetrofosmin has also been explored for other diagnostic applications. Recent research has investigated its potential in detecting neuroendocrine tumors and evaluating thyroid function. The versatility of Tetrofosmin as a radiopharmaceutical agent is further enhanced by its favorable pharmacokinetic properties, including low renal excretion and minimal radiation exposure to non-target organs.

The safety profile of Tetrofosmin is well-established, with minimal side effects reported in clinical trials. Common adverse reactions include mild nausea and dizziness, which are generally transient and do not require specific treatment. The low incidence of adverse events has contributed to the widespread acceptance and routine use of Tetrofosmin in clinical practice.

Recent advancements in imaging technology have further improved the diagnostic capabilities of Tetrofosmin. The integration of single-photon emission computed tomography (SPECT) with computed tomography (CT) has allowed for more accurate localization and quantification of myocardial perfusion defects. This hybrid imaging approach has been shown to enhance the sensitivity and specificity of MPI, leading to better patient outcomes.

In conclusion, Tetrofosmin (CAS No. 127502-06-1) remains a valuable tool in nuclear medicine, offering reliable and high-quality imaging for the assessment of cardiac function. Its unique properties, combined with ongoing research and technological advancements, ensure that it will continue to play a crucial role in the diagnosis and management of cardiovascular diseases.

おすすめ記事

推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited